molecular formula C3H9ClN2O B13841788 N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine

N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine

Cat. No.: B13841788
M. Wt: 127.59 g/mol
InChI Key: FIAINKIUSZGVGX-QQAVFRBQSA-N
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Description

The compounds N-Hydroxy-9H-fluoren-2-amine, 2-(Hydroxyamino)fluorene, N-2-Fluorenylhydroxylamine, N-Hydroxy-2-aminofluorene, and N-Hydroxy-2-fluorenamine are hydroxylamine derivatives of fluorene, a polycyclic aromatic hydrocarbon. These compounds share a fluorene backbone substituted with a hydroxylamino (-NHOH) group at the 2-position. Their structural uniqueness lies in the reactive hydroxylamino moiety, which influences their chemical, biochemical, and toxicological properties.

Fluorene derivatives are widely studied in organic electronics due to their planar structure and charge-transport properties . However, hydroxylamino-substituted fluorenes are particularly notable in biochemistry and toxicology, as N-hydroxylation of aromatic amines is a critical metabolic activation step linked to carcinogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-9H-fluoren-2-amine can be synthesized through several methods. One common approach involves the reduction of nitrofluorene derivatives. For example, the reduction of 2-nitrofluorene using sodium borohydride in methanol and water at temperatures ranging from 0 to 50°C yields N-Hydroxy-9H-fluoren-2-amine . Another method involves the use of hydrogen and triethylamine in ethanol and water at 110°C in an autoclave .

Industrial Production Methods

Industrial production methods for N-Hydroxy-9H-fluoren-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-9H-fluoren-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and hydroxyl groups on the fluorene ring.

Common Reagents and Conditions

    Oxidation: Oxidation of N-Hydroxy-9H-fluoren-2-amine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various aminofluorene compounds.

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

N-Hydroxy-9H-fluoren-2-amine is primarily recognized for its role as a potent mutagen. It is activated in vivo to form reactive metabolites that can bind to DNA, leading to mutations. Studies have demonstrated that it can induce mutations in bacterial strains such as Salmonella, making it a valuable tool for studying mutagenesis and carcinogenesis .

Biochemical Research

This compound has been utilized in various biochemical assays to explore its effects on cellular processes. Its ability to interact with DNA and other macromolecules allows researchers to investigate mechanisms of enzyme inhibition and cellular signaling pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

Pharmaceutical Development

Due to its biological activity, N-Hydroxy-9H-fluoren-2-amine is being investigated for potential therapeutic applications. Research has focused on its anti-inflammatory properties and its role in cancer therapy as an agent that can modulate tumor growth .

Case Study 1: Mutagenesis in Salmonella

A study demonstrated that N-Hydroxy-9H-fluoren-2-amine could induce mutations in Salmonella strains when administered alongside liver microsomes from guinea pigs. This research highlighted the metabolic activation pathway of the compound, confirming its role as a mutagen through the formation of reactive metabolites .

Case Study 2: Enzyme Interaction

Research involving human leukocytes showed that N-Hydroxy-9H-fluoren-2-amine could be metabolized into more reactive forms that interact with cellular components. This study provided insights into how this compound might contribute to tumorigenesis through altered cellular signaling pathways .

Mechanism of Action

The mechanism of action of N-Hydroxy-9H-fluoren-2-amine involves its interaction with various molecular targets and pathways. One key mechanism is its role as a substrate for flavin-dependent N-hydroxylating enzymes, which catalyze the formation of N-hydroxy compounds. These enzymes activate molecular oxygen and transfer it to the amino group of the compound, resulting in the formation of N-hydroxy derivatives . This process is important in the biosynthesis of secondary metabolites and the detoxification of xenobiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Hydroxy-2-acetylaminofluorene (N-OH-AAF)

  • Structure : Differs by an acetyl group attached to the hydroxylamine nitrogen.
  • Key Findings: Carcinogenicity: N-OH-AAF is a potent carcinogen in rats, inducing tumors in the liver, mammary gland, and forestomach, unlike its parent compound 2-acetylaminofluorene (2-AAF) . Metabolism: Resistant to inhibition by 3-methylcholanthrene, suggesting distinct activation pathways compared to 2-AAF . Enzymatic Processing: Rapidly deacetylated by guinea pig liver microsomes (3.48 µmoles/hr/mg protein), far exceeding rates in rats (0.05 µmoles/hr/mg) .
  • Comparison: The hydroxylamino group in N-OH-AAF enhances reactivity and carcinogenicity, while the acetyl group modulates metabolic stability. The target compounds (without acetylation) may exhibit different pharmacokinetics and toxicity profiles.

Halogenated Fluoren-2-amines (e.g., 3-Chloro-9H-fluoren-2-amine)

  • Structure: Chlorine substituent at the 3-position instead of hydroxylamino at the 2-position.
  • Key Findings: Electron Effects: Chlorine, an electron-withdrawing group, reduces electron density on the fluorene ring, altering reactivity in electrophilic substitutions . Toxicity: Halogenation may reduce direct carcinogenicity but could introduce environmental persistence.

9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine

  • Structure: Contains dimethyl and methylphenyl substituents instead of hydroxylamino.
  • Key Findings :
    • Applications : Used in OLEDs as a host material; derivatives like CzFA achieve high efficiency (27.8 cd/A) in red phosphorescent devices .
    • Stability : Alkyl groups enhance thermal and morphological stability, critical for optoelectronic applications .
  • Comparison: The hydroxylamino group in the target compounds introduces polarity and reactivity unsuitable for electronics but relevant in biochemical interactions.

Metabolic and Toxicological Comparisons

N-Hydroxylation Pathways

  • Target Compounds : Likely undergo further oxidation or conjugation. N-hydroxylation is catalyzed by cytochrome P-450 enzymes, though evidence suggests some reactions may bypass this system .
  • Acetylated Derivatives : N-OH-AAF is deacetylated to form reactive nitrenium ions, a key step in DNA adduct formation .
  • Conjugation : Hydroxylamines are often conjugated with glucuronic acid for excretion, while acetylated forms may form sulfate esters, which are unstable and mutagenic .

Carcinogenicity

  • Hydroxylamino Derivatives: The -NHOH group directly interacts with DNA, causing adducts and mutations. N-OH-AAF’s potency highlights the role of this moiety .
  • Non-Hydroxylated Analogs: 2-AAF requires metabolic activation to N-OH-AAF for carcinogenicity, while halogenated or alkylated derivatives show reduced or absent activity .

Electronics

  • Target Compounds: Not directly used in OLEDs due to reactivity, but related fluorene-amines (e.g., CzFA) are critical for high-efficiency devices .
  • Alkylated Derivatives : 9,9-Dimethyl groups improve solubility and film-forming properties, making them superior for optoelectronics .

Biochemical Probes

  • Hydroxylamino Fluorenes: Potential use in studying N-hydroxylation enzymes or carcinogenesis mechanisms, though toxicity limits in vivo applications .

Data Tables

Table 1: Structural and Metabolic Comparison

Compound Substituent Molecular Weight Key Metabolic Pathway Carcinogenicity (Rat)
N-Hydroxy-2-aminofluorene -NHOH ~197.23* Glucuronidation High (predicted)
N-OH-AAF -NHOAc 223.29 Deacetylation High
3-Chloro-9H-fluoren-2-amine -Cl 215.68 Oxidative dehalogenation Low

*Calculated based on fluorene backbone.

Table 2: Optoelectronic Performance

Compound Application Efficiency (cd/A) Reference
CzFA (9,9-dimethyl derivative) OLED Host Material 27.8
N-Hydroxy-2-aminofluorene Not applicable N/A

Biological Activity

N-Hydroxy-9H-fluoren-2-amine, also known by various names such as 2-(Hydroxyamino)fluorene and N-Hydroxy-2-aminofluorene, is a compound of significant interest in biological research due to its potential carcinogenic properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

N-Hydroxy-9H-fluoren-2-amine is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the fluorenyl structure. This functional group plays a crucial role in the compound's reactivity and biological interactions.

Property Description
Molecular Formula C13H11NO
Molecular Weight 213.23 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Reactivity Electrophilic at acidic pH; low reactivity at neutral pH

The biological activity of N-Hydroxy-9H-fluoren-2-amine is largely attributed to its ability to form reactive metabolites that can interact with DNA and other cellular macromolecules. The compound can be metabolized into more potent carcinogenic forms, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), which has been shown to bind to DNA, leading to mutagenic effects .

  • Metabolic Activation :
    • N-Hydroxy compounds are often activated by cytochrome P450 enzymes, leading to the formation of electrophilic species that can react with nucleophiles in biological systems .
  • DNA Interaction :
    • These reactive metabolites can form adducts with DNA, disrupting normal cellular processes and potentially leading to tumorigenesis .

Carcinogenic Potential

Numerous studies have established the carcinogenic potential of N-Hydroxy-9H-fluoren-2-amine and its derivatives. For instance:

  • In animal models, exposure to 2-amino fluorene (a precursor) resulted in significant tumor development in various organs, including the liver and bladder .
  • The compound has been shown to induce mutations in bacterial systems, indicating its potential as a mutagenic agent .

Case Studies

  • Tumor Induction in Rodents :
    • A study reported that rats exposed to 2-amino fluorene developed liver tumors within a few months, with a significant increase in tumor incidence compared to controls (p < 0.01) .
    • Another experiment demonstrated that mice painted with 2-amino fluorene developed hepatomas and bladder tumors, further confirming its carcinogenic properties .
  • Metabolic Studies :
    • Research indicated that N-hydroxy derivatives are more reactive than their parent compounds, highlighting their role as active intermediates in carcinogenesis .

Comparative Analysis with Related Compounds

The biological activity of N-Hydroxy-9H-fluoren-2-amine can be compared with other related compounds such as 2-acetylaminofluorene (2-AAF) and N-hydroxy derivatives:

Compound Carcinogenicity Mechanism
N-Hydroxy-9H-fluoren-2-amineYesForms DNA adducts
2-AcetylaminofluoreneYesMetabolized to reactive intermediates
N-Hydroxy-2-acetylaminofluoreneYesStrong electrophilic reactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hydroxy-2-aminofluorene derivatives, and how can purity be optimized?

Answer: Synthesis often involves Buchwald-Hartwig coupling for C–N bond formation, as demonstrated in derivatives like N-(9,9-dimethyl-9H-fluoren-2-yl)-N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine (5p) . Key steps include:

  • Catalyst selection: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos.
  • Reaction conditions: Optimize temperature (typically 80–110°C) and solvent (toluene or dioxane).
  • Purification: Column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures.
  • Purity validation: HPLC (>98% purity) and NMR (e.g., ¹H and ¹³C spectra matching reference data) .

Q. How should researchers characterize N-Hydroxy-2-aminofluorene derivatives to confirm structural integrity?

Answer: Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra for aromatic proton environments (δ 6.5–8.0 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.2–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C39H32N2 with m/z 528.68) .
  • X-ray crystallography: For crystalline derivatives, resolve bond angles and confirm spatial arrangements .

Q. What are the primary applications of N-Hydroxy-2-aminofluorene derivatives in academic research?

Answer: These compounds serve as:

  • Fluorescent probes: Due to their aromatic backbone, they are used in organic light-emitting diodes (OLEDs) and optoelectronic studies .
  • Metabolic intermediates: N-Hydroxy-2-acetamidofluorene (BioDeep_00000005359) is studied for its role in carcinogen activation pathways .
  • Synthetic intermediates: For constructing sp³ C–N bonds in pharmaceuticals and dyes .

Advanced Research Questions

Q. How do conflicting data on metabolic activation pathways of N-Hydroxy-2-aminofluorene derivatives arise, and how can they be resolved?

Answer: Discrepancies often stem from:

  • Enzyme specificity: Cytochrome P450 isoforms (e.g., CYP1A2 vs. CYP2C19) may produce divergent metabolites .
  • Experimental models: Differences between in vitro (e.g., liver microsomes) and in vivo (rodent) systems.
    Resolution strategies:
  • Isotope labeling: Track metabolic pathways using ¹⁴C-labeled derivatives.
  • Cross-model validation: Compare results across cell lines, organoids, and animal models .

Q. What mechanistic insights explain the electrophilic behavior of N-Hydroxy-2-aminofluorene in DNA adduct formation?

Answer:

  • Activation pathway: N-Hydroxy derivatives undergo enzymatic sulfonation or acetylation to form reactive nitrenium ions.
  • DNA interaction: Nitrenium ions bind to guanine at C8 or N² positions, detected via ³²P-postlabeling or LC-MS/MS .
  • Key evidence: Co-crystallization studies showing adduct geometry and mutagenicity assays in Salmonella (Ames test) .

Q. How can researchers address challenges in solubility and stability during experimental design for fluorenylamine derivatives?

Answer:

  • Solubility enhancement: Use co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation) .
  • Stability protocols: Store compounds at -20°C under argon, and avoid prolonged exposure to light/oxygen .
  • Degradation monitoring: Periodic HPLC checks for oxidation byproducts (e.g., nitro or quinone derivatives) .

Properties

Molecular Formula

C3H9ClN2O

Molecular Weight

127.59 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3;

InChI Key

FIAINKIUSZGVGX-QQAVFRBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl

Canonical SMILES

CC(C(=O)N)N.Cl

Origin of Product

United States

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